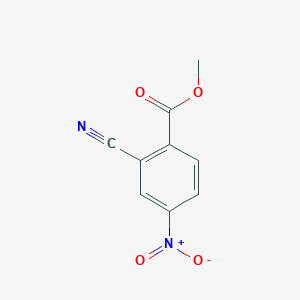![molecular formula C20H18N2O4S B3019624 methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-73-1](/img/structure/B3019624.png)
methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate, also known as MCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. Another advantage is its low toxicity, which makes it suitable for use in cell-based assays and animal studies. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate. One area of interest is the development of novel this compound derivatives with improved properties for specific applications. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which could lead to the discovery of new targets for drug development. Finally, the potential use of this compound in clinical trials for the treatment of cancer and other diseases should be explored further.
Métodos De Síntesis
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can be synthesized through a multi-step process that involves the condensation of cinnamic acid with 2-aminothiophenol, followed by the reaction of the resulting product with methyl 2-bromoacetate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antioxidant properties. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In materials science, this compound has been used as a building block for the synthesis of novel materials with specific properties.
Propiedades
IUPAC Name |
methyl 2-[6-methoxy-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-15-9-10-16-17(12-15)27-20(22(16)13-19(24)26-2)21-18(23)11-8-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3/b11-8+,21-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSPZCHFWBNJHB-WJLRKUIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)








![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)


![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)
